

Structural Characterization of D-(+)-Cellohexose Eicosaacetate: A Technical Guide

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Compound of Interest

Compound Name: *D-(+)-Cellohexose Eicosaacetate*

Cat. No.: *B12430889*

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Abstract

This technical guide provides a comprehensive overview of the structural characterization of **D-(+)-Cellohexose Eicosaacetate**, a fully acetylated derivative of cellohexose. **D-(+)-Cellohexose Eicosaacetate** (CAS 355012-91-8) is an oligosaccharide of interest for its potential applications as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory disorders.^[1] This document outlines the key physicochemical properties and provides detailed experimental protocols for its characterization using modern analytical techniques. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data and methodologies based on the analysis of closely related acetylated cello-oligosaccharides. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of acetylated carbohydrates.

Physicochemical Properties

D-(+)-Cellohexose Eicosaacetate is a white to off-white powder. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	355012-91-8	[1] [2]
Molecular Formula	C ₇₆ H ₁₀₂ O ₅₁	[1] [2]
Molecular Weight	1831.59 g/mol	[1]
Appearance	White to off-white powder	Inferred
Solubility	Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and insoluble in water.	Inferred from acetylated oligosaccharides
Storage Temperature	4°C	[2]

Structural Elucidation

The definitive structure of **D-(+)-Cellohexose Eicosaacetate** is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated oligosaccharides, providing information on the monomer composition, glycosidic linkages, and the sites of acetylation.

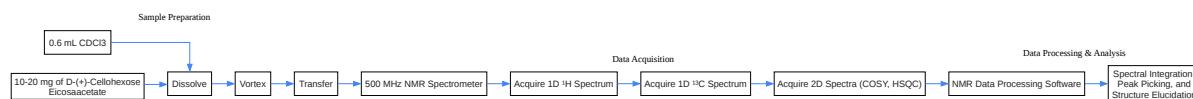
Representative Quantitative Data:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in **D-(+)-Cellohexose Eicosaacetate**, dissolved in CDCl₃. These are representative values based on data for similar peracetylated oligosaccharides.

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Anomeric Protons (H-1)	4.5 - 5.2	98 - 102
Ring Protons (H-2 to H-6)	3.5 - 5.5	60 - 80
Acetyl Methyl Protons (- COCH_3)	1.9 - 2.2	20 - 22
Acetyl Carbonyl Carbons (- COCH_3)	Not applicable	169 - 172

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring and processing NMR data for **D-(+)-Cellohexose Eicosaacetate** is depicted below.



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NMR Spectroscopy Experimental Workflow

- **Sample Preparation:** Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire NMR spectra on a 500 MHz (or higher) spectrometer. Standard experiments include 1D ^1H , 1D ^{13}C , and 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ^1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra. The connectivity established from COSY and HSQC spectra will confirm the cellohexaose backbone and the positions of the acetate groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **D-(+)-Cellohexose Eicosacetate** and to confirm its composition through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for acetylated oligosaccharides.

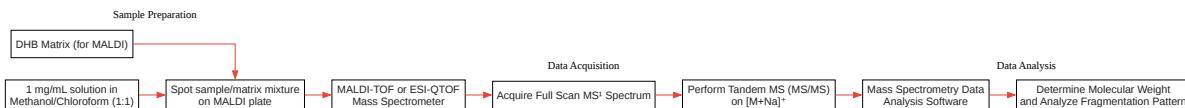
Representative Quantitative Data:

The following table outlines the expected major ions in the mass spectrum of **D-(+)-Cellohexose Eicosacetate**.

Ion	m/z (calculated)	Description
$[\text{M}+\text{Na}]^+$	1854.58	Sodium adduct of the intact molecule
$[\text{M}+\text{K}]^+$	1870.55	Potassium adduct of the intact molecule
Fragment Ions	Variable	Resulting from the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages.

Experimental Protocol: Mass Spectrometry

The general workflow for the mass spectrometric analysis of **D-(+)-Cellohexose Eicosacetate** is illustrated below.



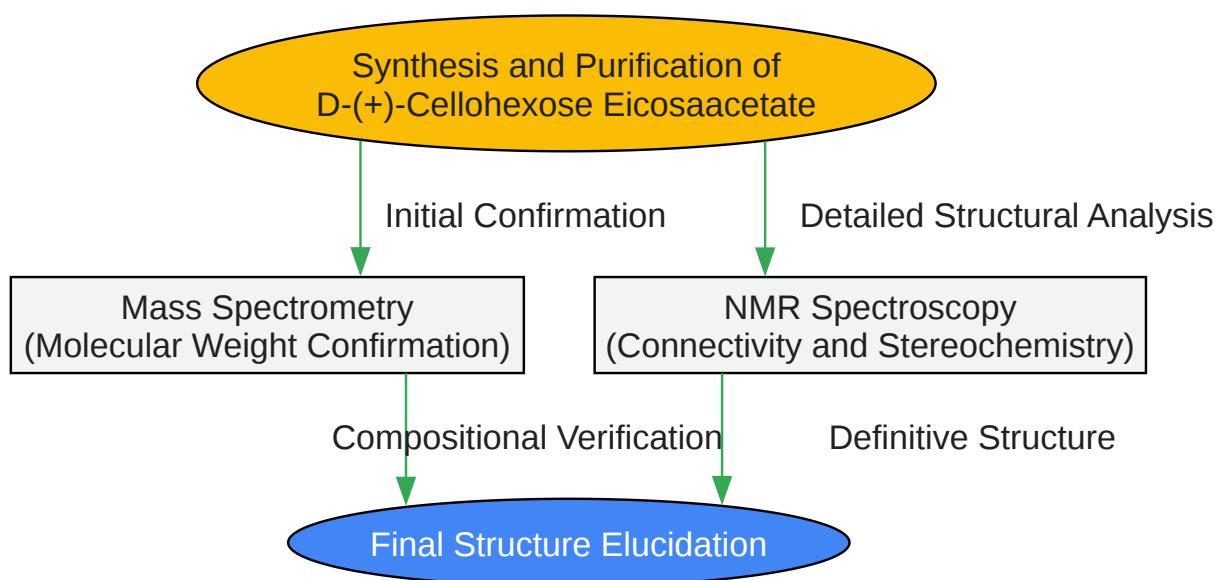
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Mass Spectrometry Experimental Workflow

- **Sample Preparation (MALDI):** Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of methanol and chloroform. Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in the same solvent system. Mix the sample and matrix solutions in a 1:1 ratio and spot onto a MALDI target plate. Allow the solvent to evaporate.
- **Data Acquisition:** Acquire mass spectra using a MALDI-Time-of-Flight (TOF) or an Electrospray Ionization-Quadrupole-Time-of-Flight (ESI-QTOF) mass spectrometer. Obtain a full scan (MS¹) spectrum to identify the molecular ions. Select the most abundant molecular ion (e.g., [M+Na]⁺) for tandem MS (MS/MS) analysis to induce fragmentation.
- **Data Analysis:** Analyze the MS¹ spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions. For acetylated oligosaccharides, common fragmentation pathways include the neutral loss of acetic acid (60 Da) and glycosidic bond cleavages, which can help to confirm the sequence of the sugar units.

Logical Relationship of Characterization Techniques

The structural characterization of **D-(+)-Cellohexose Eicosaacetate** follows a logical progression where the results from one technique complement and confirm the findings of another.



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Logical Flow of Structural Characterization

This workflow begins with the synthesis and purification of the target compound. Mass spectrometry provides the initial and crucial confirmation of the molecular weight, verifying the successful synthesis of the fully acetylated cellohexaose. Subsequently, NMR spectroscopy provides detailed insights into the covalent structure, including the connectivity of the glucose units and the location of the acetate groups, as well as the stereochemistry of the glycosidic linkages. The combined data from both MS and NMR allows for the unambiguous elucidation of the final structure.

Conclusion

The structural characterization of **D-(+)-Cellohexose Eicosaacetate** relies on a synergistic application of mass spectrometry and NMR spectroscopy. While specific, publicly available data for this compound is scarce, the methodologies and representative data presented in this guide provide a robust framework for its analysis. The detailed protocols and workflows are intended to assist researchers in the accurate and efficient structural determination of this and other related acetylated oligosaccharides, thereby facilitating further investigation into their biological activities and potential therapeutic applications.

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References

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